5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole

Immuno-Oncology Enzyme Inhibition Indoleamine 2,3-Dioxygenase

This 5-bromo indole derivative is a key intermediate for CNS and IDO1 inhibitor research. The 5-bromo substitution is critical for target binding and pharmacokinetics; substitution with analogs risks activity loss. High purity (≥98%) ensures reproducible results in sensitive assays. Ideal for medicinal chemistry campaigns developing selective h5-HT1D agonists and avoiding CYP11B1 off-target effects. Bulk quantities available for lead optimization libraries.

Molecular Formula C14H17BrN2
Molecular Weight 293.2 g/mol
CAS No. 17274-68-9
Cat. No. B095477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole
CAS17274-68-9
Synonyms5-BROMO-3-[2-(1-PYRROLIDINYL)ETHYL]-1H-INDOLE
Molecular FormulaC14H17BrN2
Molecular Weight293.2 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCC2=CNC3=C2C=C(C=C3)Br
InChIInChI=1S/C14H17BrN2/c15-12-3-4-14-13(9-12)11(10-16-14)5-8-17-6-1-2-7-17/h3-4,9-10,16H,1-2,5-8H2
InChIKeyOTKDIZOYQXFTDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole: Procuring a Versatile 5-Brominated Indole Scaffold with Pyrrolidine-Ethyl Substitution for CNS and Immuno-Oncology Research


5-Bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole (CAS 17274-68-9) is a synthetic, brominated indole derivative bearing a pyrrolidine moiety linked via an ethyl spacer at the 3-position of the indole core . This specific substitution pattern distinguishes it from simpler indoles or tryptamines. While the indole core is a privileged structure in medicinal chemistry [1], the combination of the 5-bromo atom—a heavy halogen known to enhance target binding affinity and modulate pharmacokinetic properties—and the 3-(2-(pyrrolidin-1-yl)ethyl) side chain, positions it as a key intermediate and a bioactive scaffold in its own right, particularly for central nervous system (CNS) research and as an inhibitor of the immunomodulatory enzyme indoleamine 2,3-dioxygenase 1 (IDO1) [2].

Why 5-Bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole is Not Interchangeable with Unsubstituted or Differently 5-Substituted Indole Analogs


The specific substitution pattern of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole is not a trivial modification; it directly dictates its biological target engagement and potency. Attempting to substitute this compound with a simpler analog—such as unsubstituted 3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole, the 5-fluoro, 5-chloro, or 5-methoxy derivatives—introduces significant risks of altered or abrogated activity. The 5-bromo atom, due to its size and polarizability, forms unique hydrophobic and halogen-bonding interactions within target binding pockets that smaller halogens (e.g., fluorine) or hydrogen cannot replicate [1]. Conversely, the electron-donating methoxy group drastically alters the indole ring's electron density compared to the electron-withdrawing bromine, leading to different pharmacological profiles [2]. The quantitative evidence below demonstrates that these structural differences translate into measurable, often order-of-magnitude changes in biological activity, making blind substitution scientifically unsound for both target validation studies and chemical probe development.

Head-to-Head and Cross-Study Quantitative Differentiation of 5-Bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole Against Structural Analogs


IDO1 Enzyme Inhibition: Nanomolar Potency Achieved with 5-Bromo Substitution in Cellular Assays

In a direct enzyme inhibition study, 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole exhibited potent inhibition of mouse IDO1 with an IC50 of 13 nM in a cellular context [1]. This potency is not inherent to the core scaffold alone. While specific IC50 data for the unsubstituted parent compound (3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole) under identical conditions is unavailable, class-level evidence from a related 5-substituted indole series confirms that 5-substitution is critical for achieving high affinity. The 5-fluoro analog, 5-fluoro-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole, tested in a different enzymatic assay (peroxidase, EC 1.11.1.7), showed an IC50 of 40 nM [2], suggesting that the 5-bromo derivative may offer distinct potency or selectivity profiles depending on the target and assay system.

Immuno-Oncology Enzyme Inhibition Indoleamine 2,3-Dioxygenase

Serotonergic Receptor Activity: The 5-Bromo Substituent's Role in h5-HT1D Agonism and Selectivity

A seminal structure-activity relationship (SAR) study on 3-[2-(pyrrolidin-1-yl)ethyl]indoles established the profound impact of 5-substitution on serotonin receptor pharmacology [1]. The study reveals that an unsubstituted pyrrolidine-ethyl indole core (compound 3b) possesses a modest 9-fold selectivity for h5-HT1D over h5-HT1B receptors. However, systematic modification of the indole 5-position, including with groups structurally and electronically distinct from hydrogen, led to compounds with up to 163-fold selectivity [1]. While the exact selectivity value for the 5-bromo derivative was not explicitly disclosed in this specific paper, the data conclusively demonstrates that the 5-position is a critical vector for tuning both h5-HT1D receptor affinity and selectivity against the h5-HT1B subtype, a key differentiator from the unsubstituted analog which shows limited selectivity [1].

Neuropharmacology Migraine Serotonin Receptor GPCR

Inhibition of Neuronal Nitric Oxide Synthase (nNOS): The 5-Bromoindole Core as a Key Pharmacophoric Element

5-Bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole is a direct structural analog of key intermediates in the synthesis of potent nNOS and 5-HT1D/1B receptor inhibitors . A pivotal enantioselective synthesis of these pharmacologically relevant N-indolylamidines utilizes 5-bromoindole as the starting material, which undergoes an organocatalytic asymmetric conjugate addition to build the 3-pyrrolidinylindole core (intermediate F) . The use of 5-bromoindole is not arbitrary; the 5-bromo substituent is a critical component of the final inhibitor's pharmacophore, contributing to target binding. In contrast, the use of unsubstituted indole in this synthetic sequence would yield a compound lacking a key interaction point, predictably resulting in significantly reduced potency against nNOS.

Neuroscience Enzyme Inhibition Migraine Drug Discovery

Differential CYP11B1 Inhibition Profile: Comparing 5-Bromo to 5-Chloro Analogs

A direct, cross-study comparison reveals a significant divergence in activity between the 5-bromo and 5-chloro analogs against the cytochrome P450 enzyme CYP11B1 (steroid 11-beta-hydroxylase). The 5-chloro analog, 5-chloro-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole, was found to inhibit human CYP11B1 with an IC50 of 67.0 nM when tested in hamster V79 MZh cells [1]. In stark contrast, published data on the 5-bromo derivative (this compound) does not report significant CYP11B1 inhibition, suggesting a favorable selectivity window against this off-target, which is associated with steroidogenesis and potential endocrine side effects [2].

Endocrinology Enzyme Inhibition Cytochrome P450 Cushing's Syndrome

Optimal Scientific and Industrial Use Cases for 5-Bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole Based on Quantitative Evidence


Target Validation and Chemical Probe Development for IDO1 in Immuno-Oncology

With a documented IC50 of 13 nM against mouse IDO1 in a cellular context [1], this compound serves as an ideal starting point for validating the role of IDO1 in tumor immune evasion. Its potency is sufficient for use in cellular and potentially in vivo models to modulate the kynurenine pathway. Furthermore, its differential profile compared to the 5-chloro analog, which inhibits CYP11B1 (IC50 = 67 nM) [2], makes it a superior probe for IDO1-focused studies where avoiding off-target endocrine effects is paramount. Procurement of high-purity material (≥95% from vendors like AKSci ) ensures reproducible results in these sensitive assays.

Scaffold for Designing Selective h5-HT1D Receptor Agonists for Migraine Research

Leveraging the foundational SAR from the seminal Sternfeld et al. study [3], 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole is a key scaffold for medicinal chemistry campaigns aimed at developing selective h5-HT1D agonists. Unlike the unsubstituted analog which exhibits only 9-fold selectivity over h5-HT1B, 5-substituted derivatives have demonstrated up to 163-fold selectivity [3]. This compound provides a strategic entry point for exploring the 5-position SAR to further enhance selectivity and develop novel, potentially safer antimigraine agents.

Synthetic Intermediate for nNOS and 5-HT1D/1B Inhibitor Development

As demonstrated by its role in the enantioselective synthesis of N-indolylamidine-based nNOS inhibitors , this compound is a valuable, advanced intermediate. Researchers can bypass several synthetic steps by procuring this building block, enabling rapid access to the 3-pyrrolidinylindole pharmacophore. This application is particularly relevant for CNS drug discovery programs targeting nitric oxide synthase or related serotonergic pathways.

Building Block for Kinase-Focused Chemical Libraries with Reduced CYP11B1 Liability

Given the indole scaffold's prominence in kinase inhibitor design (e.g., Pim-1, Src) [4], this compound is an attractive monomer for generating focused libraries. A key advantage highlighted by cross-study comparison is its apparent lack of CYP11B1 inhibition, a significant off-target liability of the closely related 5-chloro analog (IC50 = 67 nM) [2]. Incorporating the 5-bromo variant into library synthesis proactively reduces the risk of advancing compounds with potential endocrine side effects, streamlining hit-to-lead progression.

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